molecular formula C6H3BrClF5S B2471664 3-Chloro-5-(pentafluorosulfur)bromobenzene CAS No. 2514941-99-0

3-Chloro-5-(pentafluorosulfur)bromobenzene

Cat. No.: B2471664
CAS No.: 2514941-99-0
M. Wt: 317.5
InChI Key: XZKPERNRKJCLIF-UHFFFAOYSA-N
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Description

3-Chloro-5-(pentafluorosulfur)bromobenzene is a useful research compound. Its molecular formula is C6H3BrClF5S and its molecular weight is 317.5. The purity is usually 95%.
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Properties

IUPAC Name

(3-bromo-5-chlorophenyl)-pentafluoro-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF5S/c7-4-1-5(8)3-6(2-4)14(9,10,11,12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKPERNRKJCLIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)S(F)(F)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Pentafluorosulfanyl Sf5 Group in Aromatic Chemistry: an Overview

Historical Context and Emergence of SF5-Containing Compounds

The organic chemistry of the pentafluorosulfanyl (SF5) group dates back to the 1950s and 1960s, with initial synthetic approaches involving harsh reaction conditions. enamine.netchemrxiv.org For many years, the difficulty in synthesizing SF5-containing building blocks limited their widespread application. figshare.comchemrxiv.orgresearchgate.net However, the past few decades have seen a renewed interest, driven by significant advancements in synthetic methodologies that have made these compounds more accessible. researchgate.net

The emergence of SF5-containing compounds as valuable building blocks is due to the unique and beneficial characteristics they impart to molecules. nih.gov Initial synthetic routes often involved the direct fluorination of aryl disulfides. chemrxiv.org More recent developments include oxidative fluorination reactions of thiols and disulfides, as well as the use of SF5Cl gas for radical additions to alkenes and alkynes. colab.wsnih.gov These improved methods have expanded the availability of SF5-substituted aromatic and heteroaromatic compounds, facilitating their exploration in various scientific fields. chemrxiv.orgescholarship.org

Electronic and Steric Influence of the SF5 Substituent on Aromatic Systems

The pentafluorosulfanyl group exerts a powerful influence on the electronic and steric properties of aromatic systems like the benzene (B151609) ring in 3-Chloro-5-(pentafluorosulfur)bromobenzene.

Electronic Effects: The SF5 group is one of the most strongly electron-withdrawing groups used in molecular design. rowansci.comenamine.nettcichemicals.com Its high electronegativity, estimated to be around 3.65, significantly alters the electronic distribution of the aromatic ring to which it is attached. rasayanjournal.co.in This potent electron-withdrawing nature is primarily an inductive effect, which can be quantified using Hammett substituent constants. scispace.comscribd.com These constants provide a measure of the electronic influence of a substituent on a reaction center. wikipedia.orgyoutube.com The SF5 group's strong pull on electron density can stabilize negative charges and influence the reactivity and acidity of nearby functional groups. rsc.orgacs.org

Steric Influence: The SF5 group is considerably larger than a trifluoromethyl (CF3) group and has a unique octahedral geometry. researchgate.netnih.gov Its volume is estimated to be 55.4 ų, which is intermediate between a CF3 group (34.6 ų) and a tert-butyl group (76.9 ų). researchgate.netnih.gov This significant steric bulk can encumber rotational freedom around bonds and dramatically affect the conformation of small molecules. researchgate.net This steric demand can be strategically employed to influence molecular shape and control interactions with biological receptors or other molecules. researchgate.netnih.gov

Comparative Analysis of SF5 with Related Fluorinated Functional Groups (e.g., Trifluoromethyl)

The SF5 group is most frequently compared to the trifluoromethyl (CF3) group, a mainstay in pharmaceutical and agrochemical design. figshare.com While both are strongly electron-withdrawing, they possess distinct properties that make them suitable for different applications. researchgate.netescholarship.org

Key Physicochemical Differences:

Lipophilicity: The SF5 group is significantly more lipophilic (a measure of a compound's affinity for fatty environments) than the CF3 group. enamine.netnih.govescholarship.org The Hansch lipophilicity parameter (π), which quantifies this property, is higher for SF5 (π = 1.23) compared to CF3 (π = 0.88). nih.govube.es This increased lipophilicity can enhance a molecule's ability to permeate cell membranes, which is a valuable trait in drug design. rowansci.comnih.gov

Electronic Character: Both groups are strongly electron-withdrawing, but SF5 exhibits a more powerful effect. chemrxiv.orgtcichemicals.com This stronger inductive pull can lead to more profound alterations of a molecule's electronic properties. rasayanjournal.co.in

Steric Size: As previously mentioned, the SF5 group is substantially larger than the CF3 group. nih.govescholarship.org This greater steric demand can be a key differentiator in molecular design, influencing binding selectivity and molecular conformation. researchgate.net

Stability: Aromatic SF5 compounds are known for their exceptional thermal and chemical stability, often greater than their CF3 counterparts. nih.govenamine.nettcichemicals.com They are resistant to degradation under both strong acid and strong alkali conditions. ube.es SF5-substituted molecules have also been shown to be very metabolically stable. escholarship.org

The choice between an SF5 and a CF3 group allows for fine-tuning of a molecule's properties. While the CF3 group is well-established, the SF5 group offers an alternative with enhanced lipophilicity, greater steric bulk, and superior stability, making it an increasingly attractive option for chemists developing new materials, pharmaceuticals, and agrochemicals. nih.govfigshare.comsinapse.ac.ukrsc.org

Comparative Data of SF5 and CF3 Substituents on a Benzene Ring

Property SF5 Group CF3 Group Reference(s)
Hansch Lipophilicity Parameter (π) 1.23 0.88 nih.govube.es
Volume (ų) 55.4 34.6 nih.gov
Hammett Meta Constant (σ_m) 0.61 0.43 scispace.com
Hammett Para Constant (σ_p) 0.68 0.54 scispace.com

Synthetic Methodologies for 3 Chloro 5 Pentafluorosulfur Bromobenzene and Analogous Sf5 Aromatic Scaffolds

Direct Introduction of the Pentafluorosulfanyl Moiety onto Aromatic Rings

The creation of the aryl-SF₅ bond is a chemically challenging transformation that has historically limited the widespread availability of these compounds. Methodologies have evolved from harsh, direct fluorination techniques to more nuanced and functional-group-tolerant approaches.

Oxidative Fluorination Approaches for Arylsulfur Precursors

One of the most established routes to aryl-SF₅ compounds involves the oxidative fluorination of arylsulfur precursors, such as diaryl disulfides and aryl thiols. This approach builds the SF₅ group directly on the aromatic ring from a sulfur-containing starting material.

Early methods often employed aggressive fluorinating agents like elemental fluorine (F₂), which presented significant challenges in handling and selectivity. Modern advancements have introduced more manageable reagents. Silver(II) fluoride (B91410) (AgF₂) has proven effective for the direct, single-step conversion of various thiophenol derivatives to their corresponding pentafluorosulfanyl compounds in high yields. This method benefits from enhanced reaction rates, which are attributed to an onium fluoroargentate(II)-mediated fluorination mechanism.

A significant breakthrough in making this chemistry more accessible involves the use of a combination of trichloroisocyanuric acid (TCICA), a common swimming pool disinfectant, and potassium fluoride (KF). beilstein-journals.orgnih.govresearchgate.net This system serves as a milder and less hazardous alternative to reagents like F₂, chlorine (Cl₂), or xenon difluoride (XeF₂). beilstein-journals.org The reaction typically proceeds via an intermediate aryl sulfur chlorotetrafluoride (ArSF₄Cl), which is subsequently converted to the final ArSF₅ product upon Cl–F exchange. This TCICA/KF method has broadened the scope of accessible aryl-SF₅ compounds, making the synthesis more practical for many laboratories. beilstein-journals.orgmdpi.com

Precursor TypeReagent(s)Key Features
Diaryl DisulfideAgF₂High yields, enhanced reaction rates.
Aryl ThiolTCICA / KFMilder conditions, avoids hazardous gases.
Aryl PhosphorothiolateTCICA / KFExpands the range of accessible starting materials.

Radical Pentafluorosulfanylation Reactions (e.g., using SF₅Cl, SF₅Br)

Radical-based methods provide a distinct pathway for introducing the SF₅ group, often by employing pentafluorosulfanyl chloride (SF₅Cl) or bromide (SF₅Br). These reagents can serve as sources of the pentafluorosulfanyl radical (•SF₅), which can then be added to unsaturated systems or directly substitute a hydrogen atom on an aromatic ring.

The generation of the •SF₅ radical is typically initiated using thermal methods, photochemistry, or radical initiators. Triethylborane (Et₃B) with oxygen is a classic initiator for the radical addition of SF₅Cl to alkenes and alkynes. More recently, air-stable amine–borane complexes have been developed as safer alternatives to the pyrophoric Et₃B.

Photochemical activation, often using blue light, offers another mild method for generating the •SF₅ radical from SF₅Cl. rsc.orgmdpi.com This approach has been successfully applied to the pentafluorosulfanylation of various unsaturated compounds, including ethynylbenziodoxolone derivatives, providing access to SF₅-substituted alkynes. rsc.orgmdpi.com The radical mechanism involves the addition of the •SF₅ radical to the aromatic ring, followed by a rearomatization step.

ReagentInitiation MethodSubstrate Type
SF₅ClTriethylborane (Et₃B) / O₂Alkenes, Alkynes
SF₅ClAmine-borane complexAlkenes, Alkynes
SF₅ClBlue light irradiationAlkynes, Aromatics
SF₅BrThermal / PhotochemicalAromatics

Strategies Involving Sulfur Hexafluoride (SF₆) Activation

Sulfur hexafluoride (SF₆) is an inexpensive, abundant, and exceptionally inert gas. Its high stability presents a significant challenge for its use as a chemical reagent. However, recent breakthroughs have demonstrated that SF₆ can be activated under specific conditions to serve as a source for the SF₅ group.

A notable metal-free approach involves the two-electron activation of SF₆ using tetrakis(dimethylamino)ethylene (B1198057) (TDAE) under visible light irradiation. researchgate.netwikipedia.orgorganic-chemistry.org This process generates a novel SF₅-based reagent that can be subsequently used to produce SF₅Cl on demand. wikipedia.orgorganic-chemistry.org This strategy avoids the direct handling of hazardous fluorinating agents and utilizes SF₆ as the ultimate fluorine source.

Photoredox catalysis has also enabled the direct use of SF₆ as a pentafluorosulfanylation reagent for certain substrates, such as α-substituted styrenes. nih.govmdpi.com In these systems, a photocatalyst absorbs light and initiates an electron transfer to SF₆, leading to its fragmentation into a fluoride ion and the reactive •SF₅ radical, which is then trapped by the organic substrate. mdpi.com

Functionalization of Pre-existing SF₅-Aromatic Building Blocks

An alternative and highly versatile strategy for synthesizing complex molecules like 3-Chloro-5-(pentafluorosulfur)bromobenzene involves modifying simpler, readily available SF₅-aromatic precursors. This approach leverages the power of modern synthetic chemistry, particularly metal-catalyzed cross-coupling reactions, to build molecular complexity.

Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation

Metal-catalyzed cross-coupling reactions are cornerstone methodologies for forming carbon-carbon bonds. They allow for the precise and efficient connection of two different molecular fragments, typically an organometallic reagent and an organic halide, in the presence of a transition metal catalyst.

Palladium catalysis is preeminent in the field of cross-coupling. Reactions such as the Suzuki-Miyaura, Negishi, and Heck couplings are routinely used to form C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, making them ideal for the arylation and alkylation of SF₅-aromatic halides.

For a substrate like this compound, the bromine atom is significantly more reactive than the chlorine atom in standard palladium-catalyzed oxidative addition steps. This chemoselectivity allows for selective functionalization at the C-Br position while leaving the C-Cl bond intact for potential subsequent transformations.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (e.g., a boronic acid or ester) with an organic halide. It is widely used due to the stability and low toxicity of the boron reagents and its tolerance of a wide range of functional groups. The arylation of the C-Br bond in the target compound with various arylboronic acids would be a primary method to generate SF₅-substituted biphenyl (B1667301) structures. mdpi.comrsc.org

Negishi Coupling: The Negishi reaction utilizes an organozinc reagent as the coupling partner. Organozinc reagents are highly reactive, often leading to faster reaction times and higher yields, especially for sterically hindered substrates. This method could be employed for both arylation and alkylation at the C-Br position of the SF₅-aromatic scaffold.

Heck Coupling: This reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. It provides a direct method for introducing vinyl groups, which can be further functionalized.

The table below summarizes typical conditions for palladium-catalyzed arylation of an aryl bromide, which are applicable to the selective functionalization of this compound.

Reaction NameTypical Coupling PartnerCatalyst / LigandBaseSolvent
Suzuki-MiyauraArylboronic AcidPd(OAc)₂, Pd(PPh₃)₄ / SPhos, XPhosK₂CO₃, K₃PO₄Toluene, Dioxane, H₂O
NegishiAryl or Alkylzinc HalidePd(dba)₂, Pd(PPh₃)₄ / P(t-Bu)₃None (transmetalation)THF, DMF
HeckAlkenePd(OAc)₂ / P(o-tol)₃Et₃N, K₂CO₃DMF, Acetonitrile
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂ / CuIEt₃N, PiperidineTHF, Toluene
Buchwald-HartwigAminePd₂(dba)₃ / BINAP, XantphosNaOt-Bu, Cs₂CO₃Toluene, Dioxane

These palladium-catalyzed methodologies provide a robust and modular platform for the elaboration of the this compound core, enabling the synthesis of a diverse library of complex SF₅-containing aromatic compounds for various applications.

Negishi Cross-Coupling Strategies for SF5-Aryl Systems

The Negishi cross-coupling reaction, which pairs an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst, is a powerful tool for forming carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This reaction has been successfully adapted for the synthesis of SF5-containing aromatic compounds, demonstrating its utility in scenarios requiring high functional group tolerance. nih.govyoutube.com For instance, the synthesis of novel SF5-containing aromatic amino acids has been achieved by coupling pentafluorosulfanyl aryl bromides with amido alkyl iodide species via an organozinc intermediate. nih.gov The choice of ligand for the palladium catalyst, such as SPhos, was found to be crucial for achieving superior yields in these transformations. nih.gov

The general scheme involves the formation of an organozinc reagent from an organic halide, which is then coupled with an SF5-aryl halide. youtube.com The reaction is valued for its ability to proceed under mild conditions and its tolerance for various functional groups, including ketones, which might be reactive towards more nucleophilic organometallic reagents like Grignards. youtube.com

Table 1: Examples of Negishi Cross-Coupling for SF5-Aryl Systems

Aryl Halide Organozinc Reagent Catalyst/Ligand Product Type Yield Reference
1-Bromo-3-(pentafluorosulfanyl)benzene I-Zn-CH(NHBoc)CO2Me Pd2(dba)3 / SPhos SF5-Aromatic Amino Acid >70% nih.gov
Suzuki-Miyaura and Sonogashira Coupling Adaptations

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, creating biaryl compounds from the reaction of an organoboron species with an organic halide, catalyzed by a palladium complex. libretexts.org This methodology has been effectively applied to SF5-aromatics. A notable adaptation involves the initial synthesis of pentafluorosulfanyl-substituted potassium aryltrifluoroborates via an Iridium-catalyzed C–H borylation of SF5-benzenes. acs.org These novel borate (B1201080) intermediates can then participate in Suzuki-Miyaura cross-coupling reactions, providing access to complex structures such as 3,5-disubstituted pentafluorosulfanylbenzenes. acs.org The reaction tolerates a wide range of functional groups on both coupling partners. nih.gov

Table 2: Suzuki-Miyaura Coupling of SF5-Aryltrifluoroborates

SF5-Aryltrifluoroborate Coupling Partner Catalyst Product Yield Reference
Potassium (3-(pentafluorosulfanyl)phenyl)trifluoroborate 4-Iodoanisole Pd(OAc)2 / SPhos 4-Methoxy-3'-(pentafluorosulfanyl)-1,1'-biphenyl 85% acs.org

Sonogashira Coupling

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org This reaction is instrumental in synthesizing arylalkynes and conjugated enynes. libretexts.org Its application to SF5-aromatic systems allows for the direct introduction of alkyne functionalities onto the SF5-arene core. The reaction typically involves treating an SF5-substituted aryl halide (e.g., 1-bromo-3-(pentafluorosulfanyl)benzene) with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt (like CuI), and an amine base. wikipedia.orgyoutube.com Copper-free variations have also been developed to prevent the undesired homocoupling of alkynes (Glaser coupling). wikipedia.org

Halogen-Metal Exchange Reactions and Organometallic Reagent Formation

Halogen-metal exchange is a fundamental reaction for the preparation of organometallic compounds, particularly organolithium and Grignard reagents. wikipedia.orglibretexts.org This reaction involves the treatment of an organic halide with an organolithium reagent (e.g., n-butyllithium) or magnesium metal. wikipedia.orglibretexts.org The exchange rate is typically fastest for iodides, followed by bromides and then chlorides. wikipedia.org

In the context of SF5-aromatics, this method is crucial for converting an SF5-aryl halide, such as this compound, into a highly reactive organometallic nucleophile. For example, reacting an SF5-aryl bromide with n-butyllithium at low temperatures would generate the corresponding SF5-aryllithium species. wikipedia.orgyoutube.com This organolithium reagent can then be trapped with various electrophiles to introduce a wide range of substituents onto the aromatic ring. Similarly, reaction with magnesium metal in an ether solvent yields the corresponding Grignard reagent, which is also a potent nucleophile. libretexts.orgmasterorganicchemistry.com The formation of these organometallic reagents must be conducted under anhydrous conditions, as they are strong bases that react readily with protic solvents like water. libretexts.orglibretexts.org

Nucleophilic Aromatic Substitution (SNAr) on Halogenated SF5-Aromatics

The pentafluorosulfanyl (SF5) group is a powerful electron-withdrawing group, which strongly activates an aromatic ring for nucleophilic aromatic substitution (SNAr). beilstein-journals.org This activation is comparable to or greater than that of a nitro group. In an SNAr reaction, a nucleophile attacks the aromatic ring and displaces a leaving group, such as a halide. wikipedia.org The reaction proceeds through a stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org

For SNAr to occur, an electron-withdrawing group must be positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer complex through resonance. wikipedia.org Research has shown that the nitro group on nitro-(pentafluorosulfanyl)benzenes can be displaced by various nucleophiles, including alkoxides and thiolates, to generate SF5-aryl ethers and sulfides. acs.org Similarly, a halogen atom on an SF5-aromatic ring that is appropriately activated by other electron-withdrawing groups can be substituted. For example, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene undergoes SNAr of the fluorine atom with oxygen, sulfur, and nitrogen nucleophiles. beilstein-journals.org

Directed ortho-Metalation and Functionalization of SF5-Arenes

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction uses a directing metalation group (DMG), which is a functional group containing a heteroatom that can coordinate to an organolithium reagent. wikipedia.orgbaranlab.org This coordination positions the strong base to deprotonate the adjacent ortho-proton, creating a new aryllithium species that can then react with an electrophile. organic-chemistry.org

While the SF5 group itself is not a classical DMG, its strong inductive electron-withdrawing effect increases the acidity of the ortho-protons, potentially facilitating their removal by a strong base. More commonly, another DMG present on the SF5-arene ring would be used to control the regioselectivity of the lithiation. For example, an amide or methoxy (B1213986) group on an SF5-benzene ring would direct lithiation to its ortho-position. wikipedia.org The sulfonyl fluoride (SO2F) group, which is structurally related to the SF5 group, has been shown to be a powerful directing group for ortho-lithiation, suggesting that sulfur-fluorine moieties can play a key role in such transformations. researchgate.net

Multi-Step Synthesis of Densely Substituted SF5-Aromatic Systems

The creation of aromatic systems with multiple substituents, including the SF5 group, requires carefully planned multi-step synthetic sequences. These strategies combine various reaction types to control the placement of each functional group on the aromatic ring.

Strategies for ortho-, meta-, and para-Substitution Patterns

Achieving specific substitution patterns on an SF5-aromatic ring relies on the directing effects of the substituents and the sequential application of the reactions described above.

meta-Substitution : Starting materials such as meta-nitro-(pentafluorosulfanyl)benzene are readily available through direct fluorination of the corresponding disulfide. nih.gov This compound serves as a versatile precursor. For example, it can undergo vicarious nucleophilic substitution (VNS) to introduce a substituent at the 4- or 6-position, leading to a 1,3,4- or 1,3,6-trisubstituted pattern. acs.orgnih.gov Alternatively, the nitro group can be reduced to an amine, which can then be converted to various other functional groups via diazotization chemistry. beilstein-journals.org

para-Substitution : Similarly, para-nitro-(pentafluorosulfanyl)benzene is an accessible starting material. nih.gov SNAr reactions can be used to replace the nitro group, or VNS can functionalize the ring at the ortho-position to the nitro group. acs.orgnih.gov

ortho-Substitution : Accessing ortho-substituted SF5-arenes can be more challenging. Directed ortho-metalation of a functionalized SF5-arene is a primary strategy. unblog.fr For example, an SF5-anisole derivative could be selectively lithiated ortho to the methoxy group, allowing for the introduction of a third substituent.

A representative multi-step synthesis involves the reaction of nitro-(pentafluorosulfanyl)benzenes with arylacetonitriles (the Davis reaction) to form SF5-containing benzisoxazoles. nih.gov These intermediates can then be reduced to yield ortho-aminobenzophenones, which are valuable building blocks for synthesizing more complex heterocyclic systems like quinolines and quinazolines. nih.gov This sequence demonstrates how a simple SF5-aromatic starting material can be elaborated into a densely functionalized, polycyclic system.

Derivatization from Nitro(pentafluorosulfanyl)benzenes

A primary and industrially significant route to a wide array of functionalized SF5-aromatics begins with nitro(pentafluorosulfanyl)benzenes. These precursors are typically synthesized via the direct fluorination of nitro-substituted diaryl disulfides, a method that can be conducted on a multi-kilogram scale. Once obtained, the nitro group serves as a versatile anchor for further chemical transformations, enabling the introduction of various substituents onto the aromatic ring through several key reaction types.

The strong electron-withdrawing nature of both the nitro and the pentafluorosulfanyl groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of other leaving groups on the ring, such as fluorine, by a range of nucleophiles. For instance, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene can be prepared and subsequently reacted with oxygen, sulfur, and nitrogen nucleophiles to afford novel 3,5-disubstituted (pentafluorosulfanyl)benzenes. acs.org

Another powerful tool for the functionalization of these nitro-aromatics is the Vicarious Nucleophilic Substitution (VNS) reaction. VNS allows for the formal substitution of a hydrogen atom by a nucleophile, typically ortho or para to the nitro group. This method has been efficiently applied to both 3-nitro- and 4-nitro-1-(pentafluorosulfanyl)benzene, enabling selective alkylation, amination, and hydroxylation under mild conditions, characterized by low temperatures and short reaction times. acs.org

The nitro group itself can be chemically modified. Reduction of the nitro group to an amine provides access to SF5-substituted anilines, which are crucial intermediates for diazotization reactions. These diazonium salts can then be converted into a wide variety of functional groups, including halogens (e.g., via Sandmeyer reaction to introduce chloro or bromo substituents), hydroxyls, and cyano groups, thereby dramatically expanding the scope of accessible SF5-aromatic derivatives.

The table below summarizes key transformations starting from nitro(pentafluorosulfanyl)benzene precursors.

PrecursorReagents/Reaction TypeProduct TypeYield
3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzeneO, S, or N-nucleophiles / SNAr3-OR/SR/NR2-5-nitro-1-SF5-benzeneGood
3-Nitro-1-(pentafluorosulfanyl)benzeneCarbon nucleophiles / VNS4-Alkyl-3-nitro-1-SF5-benzeneGood
3-Nitro-1-(pentafluorosulfanyl)benzene1. Fe/HCl (Reduction) 2. NaNO2/HBr (Diazotization) 3. CuBr (Sandmeyer)3-Bromo-1-(pentafluorosulfanyl)benzeneModerate-Good
3,5-Dinitro-1-(pentafluorosulfanyl)benzeneTBAF hydrate (B1144303) / Fluorodenitration3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzeneClean substitution

This table is representative of reaction types and does not display exhaustive data.

Exploiting Bridged Systems for SF5-Aromatic Synthesis (e.g., 7-oxanorbornene)

An elegant and less conventional approach to constructing complex SF5-aromatic systems involves the use of bridged intermediates, often generated through cycloaddition reactions. The Diels-Alder reaction, in particular, offers a powerful method for building molecular complexity and accessing substitution patterns that might be difficult to achieve through traditional aromatic substitution. In this strategy, a reactive SF5-containing species participates in a [4+2] cycloaddition with a suitable diene, such as furan (B31954), to form a bridged bicyclic adduct, a derivative of 7-oxanorbornene. This stable intermediate then serves as a scaffold that can be aromatized in a subsequent step to yield the final SF5-aromatic product.

A prime example of this methodology is the synthesis of SF5-substituted naphthalenes. This process begins with the in situ generation of a highly reactive ortho-SF5-benzyne intermediate from 2-fluoro-SF5-benzene. This transient species is immediately trapped by a diene like furan or 2-methylfuran. acs.orgnih.gov The reaction proceeds as follows:

Benzyne Formation: A strong base, such as an organolithium reagent, is used to deprotonate 2-fluoro-SF5-benzene, leading to the elimination of lithium fluoride and the formation of SF5-benzyne.

Diels-Alder Cycloaddition: The SF5-benzyne dienophile is trapped by furan, which acts as the diene, to form a stable Diels-Alder adduct. This adduct is a bridged 7-oxanorbornene derivative.

Aromatization: The bridged adduct undergoes a series of further chemical transformations, such as acid-catalyzed dehydration or other rearrangement/elimination reactions, to open the oxygen bridge and form the aromatic naphthalene (B1677914) ring system.

This sequence provides a pathway to previously unknown 1-SF5-naphthalene and its derivatives. acs.orgnih.gov The versatility of this approach allows for the use of substituted furans, which translates to a variety of substituents on the final naphthalene product. This method highlights how transient, reactive intermediates, when harnessed through cycloaddition with dienes to form bridged systems, can serve as powerful tools for the synthesis of novel and complex SF5-aromatic scaffolds.

The table below outlines the key steps in this synthetic strategy.

StepReactantsKey Intermediate/ProductReaction Type
12-Fluoro-SF5-benzene, Organolithium baseortho-SF5-benzyneElimination
2ortho-SF5-benzyne, FuranSF5-substituted 7-oxanorbornene derivative[4+2] Cycloaddition
3SF5-substituted 7-oxanorbornene derivativeAcid or other reagents1-SF5-naphthalene

This table illustrates the general sequence of the bridged system strategy.

Computational and Theoretical Studies on 3 Chloro 5 Pentafluorosulfur Bromobenzene and Its Analogs

Quantum Chemical Calculations (DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the molecular properties of halogenated and pentafluorosulfur-substituted aromatic compounds. prensipjournals.comprensipjournals.com For 3-Chloro-5-(pentafluorosulfur)bromobenzene, DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are employed to optimize the molecular geometry and predict various spectroscopic and electronic properties. prensipjournals.comprensipjournals.com Ab initio methods, like Hartree-Fock (HF), provide a fundamental, albeit often less accurate, starting point for these calculations. mdpi.comresearchgate.net

These computational approaches allow for the determination of key parameters, including bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule. prensipjournals.com Furthermore, vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to validate the computational model. researchgate.net For complex molecules like this compound, such calculations are crucial for assigning spectral features and understanding the molecule's dynamic behavior. It is a common practice to scale the calculated vibrational wavenumbers to correct for systematic overestimation by these theoretical methods. mdpi.com

Analysis of Electronic Structure and Charge Distribution (e.g., NPA Charge Densities)

The electronic structure of this compound is significantly influenced by its substituents. The pentafluorosulfur (SF5) group is a potent electron-withdrawing group, more so than the trifluoromethyl (CF3) group, which profoundly impacts the charge distribution across the aromatic ring. researchgate.netchemrxiv.org Natural Population Analysis (NPA) is a common computational method used to determine the charge densities on individual atoms.

In this compound, the SF5 group, along with the chlorine and bromine atoms, creates a highly electron-deficient aromatic ring. NPA would reveal a significant positive charge on the sulfur atom and negative charges on the highly electronegative fluorine atoms. The carbon atom attached to the SF5 group would also exhibit a partial positive charge. This charge distribution is critical in determining the molecule's reactivity, particularly its susceptibility to nucleophilic aromatic substitution. The profound dipole moment resulting from the introduction of the SF5 substituent is a distinctive property that can influence reaction stereochemistry. researchgate.net

Hypothetical NPA Charge Densities for this compound
Atom/GroupExpected Charge (e)Influence on Reactivity
SF5 GroupStrongly NegativeElectron-withdrawing, activates the ring for nucleophilic attack
Chlorine AtomNegativeElectron-withdrawing
Bromine AtomNegativeElectron-withdrawing
Aromatic RingElectron-deficientProne to nucleophilic substitution

Substituent Effects on Carbocation Stability and Reactivity Intermediates

The stability of carbocation intermediates is a key factor in many organic reactions. For aromatic compounds, the substituents on the ring play a crucial role in stabilizing or destabilizing any adjacent carbocation. In the case of this compound, all three substituents (Cl, Br, and SF5) are strongly electron-withdrawing.

The formation of a benzylic carbocation adjacent to this substituted ring would be highly unfavorable. The electron-withdrawing nature of the SF5, chloro, and bromo groups would intensely destabilize the positive charge on the benzylic carbon through an inductive effect. This destabilization would significantly raise the activation energy for reactions proceeding through a carbocation intermediate, making such pathways less likely. Computational studies can quantify this destabilizing effect by calculating the energy difference between the parent molecule and the corresponding carbocation. rsc.orgru.nl The high electronegativity of the SF5 group makes it one of the most electron-withdrawing groups, significantly altering the electronic properties of molecules it is attached to. rowansci.com

Conformational Analysis and Steric Hindrance from the SF5 Group

The pentafluorosulfur (SF5) group is not only electronically demanding but also sterically bulky. nih.gov Its size is comparable to a tert-butyl group, and it is significantly larger than a trifluoromethyl group. researchgate.net This steric bulk has a profound effect on the conformation of molecules containing this group, encumbering rotational freedom around the C-S bond. researchgate.netacs.org

In this compound, the SF5 group will influence the orientation of adjacent functional groups and can hinder the approach of reactants. Conformational analysis using computational methods can determine the most stable arrangement of the SF5 group relative to the aromatic ring and the other substituents. These calculations can reveal the rotational barrier around the C-S bond and identify the lowest energy conformers. This information is vital for understanding the molecule's shape and how it interacts with other molecules, such as enzymes or catalysts. The steric demand of the SF5 group can be harnessed to influence the stereochemistry of reactions. researchgate.net

Theoretical Assessment of Molecular Stability and Energetic Landscape

The energetic landscape of the molecule can be explored by mapping out the potential energy surface for various conformational changes and reactions. This allows for the identification of stable isomers, transition states, and reaction intermediates. nih.gov For this compound, computational studies can confirm its high stability and provide insights into its potential decomposition pathways under extreme conditions. These theoretical assessments are crucial for understanding the molecule's persistence and potential applications in materials science where stability is paramount.

Factors Influencing the Molecular Stability of this compound
Structural FeatureContribution to StabilityTheoretical Assessment Method
SF5 GroupHigh thermal and chemical stability due to strong S-F bonds. rowansci.combeilstein-journals.orgCalculation of bond dissociation energies.
Aromatic RingInherent stability due to delocalized π-electrons.Calculation of resonance energy.
Halogen SubstituentsGenerally increase thermal stability.Calculation of heat of formation.

Modeling Reaction Mechanisms and Catalytic Cycles

Computational modeling is an indispensable tool for elucidating reaction mechanisms and understanding catalytic cycles. researchgate.net For reactions involving this compound, DFT calculations can be used to model the entire reaction pathway, from reactants to products, including any intermediates and transition states.

For instance, in a potential nucleophilic aromatic substitution reaction, theoretical modeling could identify the most likely site of attack, the structure of the Meisenheimer intermediate, and the energy barriers for the substitution of either the chlorine or bromine atom. Similarly, in transition-metal-catalyzed cross-coupling reactions, computational studies can model the oxidative addition, transmetalation, and reductive elimination steps of the catalytic cycle. researchgate.net This allows for a detailed understanding of the catalyst's role and can aid in the design of more efficient catalytic systems for the functionalization of this highly substituted aromatic compound.

Advanced Chemical Applications and Research Frontiers for Sf5 Aromatic Systems

SF5-Aromatics as Advanced Synthetic Building Blocks for Complex Molecules

The trifunctional nature of molecules like 3-Chloro-5-(pentafluorosulfur)bromobenzene, possessing chloro, bromo, and pentafluorosulfur-substituted aryl groups, makes them highly valuable building blocks in organic synthesis. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) can be exploited for sequential and site-selective chemical modifications, particularly in transition metal-catalyzed cross-coupling reactions. This allows for the controlled and stepwise construction of complex molecular architectures.

Research has demonstrated the utility of pentafluorosulfanyl aryl bromides as coupling partners in Negishi cross-coupling reactions to synthesize novel aromatic SF5-containing amino acids. nih.govresearchgate.net In these syntheses, a palladium catalyst system, for instance, using Pd(dba)2 and the ligand SPhos, effectively couples the SF5-aryl bromide with an amido alkyl iodide species, leading to the formation of previously inaccessible SF5-functionalized amino acids. nih.govresearchgate.net These resulting amino acids have been shown to be compatible with standard peptide coupling reagents, enabling their incorporation into peptide chains. nih.govnih.gov

Furthermore, SF5-substituted benzaldehydes have been successfully employed in metal-catalyzed additions of arylboronic acids. rsc.org Both racemic and enantioselective syntheses have been developed to produce SF5-containing diarylmethanols, which are novel and potentially useful fluorinated building blocks for creating biologically active compounds. rsc.org The photocatalytic synthesis of diverse SF5-containing scaffolds using sulfur hexafluoride (SF6) as the pentafluorosulfanylation reagent is also expanding the toolbox for creating complex fluorinated molecules for drug discovery. chemrxiv.orgchemrxiv.org

Integration into Functional Materials

The potent inductive effect and unique steric profile of the SF5 group make it an attractive component for the design of advanced functional materials. Its influence is particularly notable in the fields of liquid crystals and surface chemistry.

The introduction of fluorine and fluorine-containing groups has been pivotal in the development of modern high-resolution liquid crystal displays (LCDs). researchgate.net The SF5 group, in particular, is a candidate for creating materials with high polarity. acs.orgresearchgate.net Hypervalent sulfur fluorides are recognized for providing liquid crystals with unique physicochemical properties and new geometric structural elements. researchgate.net

The incorporation of SF5 groups can lead to the formation of various liquid crystalline phases, including nematic and smectic phases. acs.orgresearchgate.net For example, novel liquid crystals based on fluorinated carbon chains terminated with SF5 groups have been synthesized, exhibiting monotropic nematic and smectic phases. acs.org The strong dipole moment associated with the SF5 group can create a significant dielectric anisotropy, a key property for LCD applications. researchgate.net However, the increased polarity from multiple oriented C-F bonds can also lead to higher melting points and reduced solubility in host mixtures, presenting a challenge in molecular design. nih.gov The strategic placement of fluorinated segments is crucial for tailoring mesophase morphologies and achieving desired material properties. nih.gov

The SF5 group has proven to be an exceptional terminal group for self-assembled monolayers (SAMs), creating surfaces with unique and desirable properties. Aromatic SAMs terminated with the SF5 group have been synthesized on gold substrates, demonstrating dense molecular packing, upright molecular orientation, and a chemically uniform surface composed entirely of SF5 moieties. sciopen.comresearchgate.net

These SF5-terminated SAMs exhibit remarkable electrostatic and wetting properties. They can produce surfaces with work function values up to 5.96 eV, among the highest reported for any aromatic monolayer on gold, and show significant hydrophobicity with water contact angles reaching 103°. sciopen.comresearchgate.net These properties make SF5-terminated SAMs highly promising for interface engineering in organic electronics and photovoltaics. sciopen.comresearchgate.net

In terms of charge transport, these SAMs feature a low tunneling decay coefficient (β) of approximately 0.38 Å⁻¹, which is characteristic of their oligophenylene backbone and is not significantly affected by the terminal SF5 group. sciopen.comresearchgate.net While the SF5 group can alter the absolute conductivity, its minimal impact on the decay coefficient makes it an interesting component for nano-electronic applications. sciopen.comresearchgate.net

Table 1: Properties of Aromatic Self-Assembled Monolayers (SAMs) with SF5 Termination on Au(111)
SAM MoleculeWork Function (eV)Static Water Contact Angle (°)Tunnelling Decay Coefficient (β) (Å⁻¹)
SF5-Phenylthiol (SF5-PT)Up to 5.96840.38 ± 0.07
SF5-Biphenylthiol (SF5-BPT)Up to 5.9686
SF5-Terphenylthiol (SF5-TPT)Up to 5.9687

Development of Novel Catalysts and Ligands for Organic Transformations

The strong electron-withdrawing nature of the SF5 group can significantly influence the electronic properties of attached aromatic rings or ligand scaffolds. While the application of SF5-aromatics in catalysis is an emerging area, their unique properties suggest potential for future development. The modification of ligand electronics is a cornerstone of catalyst design, and the introduction of the SF5 group offers a powerful tool for tuning reactivity and selectivity. For instance, the use of SPhos as a ligand was shown to be effective in palladium-catalyzed Negishi cross-couplings to form SF5-containing amino acids, highlighting the compatibility of SF5-aromatics with catalytic systems. nih.govresearchgate.net While direct incorporation of the SF5-aromatic moiety into the primary ligand structure is not yet widely documented, the principles of catalyst design suggest that such ligands could offer unique steric and electronic profiles for various organic transformations.

Molecular Engineering for Specific Chemical Properties (e.g., Modulating Conformation of Peptides)

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure, stability, and activity. The SF5 group, with its significant steric bulk and distinct electronic properties, is an attractive candidate for this purpose. nih.gov Researchers have successfully developed synthetic routes to aromatic SF5-containing amino acids, such as pentafluorosulfanyl phenylalanine derivatives. researchgate.netresearchgate.net

The introduction of these SF5-amino acids into peptide sequences offers a means to alter their conformation and chemical characteristics. nih.gov Fluorine atoms are known to modulate the structure and stability of peptides, for instance by improving their resistance to protease degradation. nih.gov The successful synthesis of dipeptides incorporating these novel amino acids demonstrates their compatibility with standard peptide synthesis and deprotection strategies. nih.govresearchgate.net This opens the door to exploring the impact of the SF5 group on the folding, stability, and biological function of larger peptides and proteins, representing a new frontier in molecular engineering and peptidomimetics. nih.govnih.gov

Exploration in High-Energy Material Design

The design of new energetic materials with improved performance and reduced sensitivity is a major goal in materials science. ias.ac.in The introduction of the SF5 group into energetic compounds has been investigated as a strategy to enhance their properties, primarily by increasing their density and energy release. ias.ac.in The high fluorine content can lead to the formation of hydrogen fluoride (B91410) upon detonation, which generates a large amount of energy. ias.ac.in

Theoretical studies using density functional theory (DFT) have been employed to evaluate the properties of SF5-containing energetic materials. ias.ac.inmdpi.com These studies calculate key parameters such as heat of formation (HOF), density, detonation velocity (D), and detonation pressure (P). Results indicate that the inclusion of the SF5 group generally increases the density of the compounds compared to their non-fluorinated or amino-substituted analogues. ias.ac.in For example, SF5-containing energetic salts have been synthesized with high densities (1.72–1.94 g/cm³) and calculated detonation velocities (8055–9388 m/s) and pressures (26.1–39.4 GPa), which are comparable to or exceed those of traditional explosives like TNT and are similar to RDX. researchgate.net

Table 2: Calculated Energetic Properties of Select SF5-Containing Compounds
Compound TypeDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Reference
SF5-Containing Energetic Salts1.72 - 1.948055 - 938826.1 - 39.4 researchgate.net
Nitroaromatic (SF5N2)-~7000~20 mdpi.com
Nitroaromatic (SF5N3)->7000>25 mdpi.com

Note: Values for SF5N2 and SF5N3 are estimated from graphical data in the source. Dashes indicate data not specified in the source.

Bioisosteric Replacement in Chemical Structure-Property Relationships

The pentafluorosulfur (SF5) group is increasingly recognized in medicinal chemistry as a valuable bioisostere, a functional group that can replace another with similar physical or chemical properties to enhance a compound's biological activity or pharmacokinetic profile. wikipedia.org This strategic substitution is a cornerstone of drug design, aiming to improve efficacy, selectivity, and metabolic stability. nih.gov The SF5 group is often considered a "super-trifluoromethyl" group due to its superior lipophilicity and electron-withdrawing capabilities compared to the trifluoromethyl (CF3) group. figshare.comenamine.net

The unique electronic and steric characteristics of the SF5 group make it a versatile tool for modifying molecular properties. It is commonly used as a replacement for trifluoromethyl, tert-butyl, halogen, or nitro groups. nih.gov The introduction of the SF5 moiety can significantly influence a molecule's lipophilicity, a critical factor in its ability to cross cell membranes and interact with biological targets. rowansci.com Despite its high electronegativity, the SF5 group can increase the lipophilicity of a molecule, thereby enhancing its membrane permeability. rowansci.com

Detailed Research Findings:

Recent studies have highlighted the advantages of using the SF5 group as a bioisostere. For example, drug candidates containing an SF5 group have demonstrated enhanced biological activities compared to their analogs. researchgate.net The stability of the SF5 group under physiological conditions is another key advantage, as it is resistant to metabolic degradation, which can lead to a longer duration of action for pharmaceuticals. nih.gov

The electron-withdrawing nature of the SF5 group is more potent than that of the CF3 group, which can profoundly impact the electronic properties of the aromatic ring to which it is attached. researchgate.netrsc.org This can alter the acidity or basicity of nearby functional groups, influencing drug-receptor interactions. researchgate.net Furthermore, the steric bulk of the SF5 group, which is larger than a CF3 group but comparable to a tert-butyl group, can be exploited to control molecular conformation and improve binding selectivity to a target protein. researchgate.netresearchgate.net

The following interactive table provides a comparative overview of the physicochemical properties of the SF5 group and other common functional groups often involved in bioisosteric replacement.

Functional Groupvan der Waals Volume (ų)Hansch Lipophilicity Parameter (π)Hammett Parameter (σp)
-SF5 68.41.510.68
-CF3 42.60.880.54
-C(CH3)3 66.81.98-0.20
-Cl 12.00.710.23
-NO2 29.9-0.280.78

This table presents calculated and experimentally derived values from various sources to illustrate the distinct properties of the SF5 group.

The data clearly indicates that the SF5 group possesses a unique combination of size, lipophilicity, and electron-withdrawing strength, positioning it as a powerful tool in the design of novel therapeutic agents and advanced materials. Research continues to explore the full potential of SF5-aromatic systems, with a focus on developing new synthetic methodologies to make these valuable compounds more accessible. figshare.com

Q & A

Q. What are the optimal synthetic routes for 3-Chloro-5-(pentafluorosulfur)bromobenzene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves halogenation and pentafluorosulfur group introduction. A common approach adapts methods for analogous compounds (e.g., chlorosulfonic acid reactions with aromatic amines to introduce sulfur-based groups). For example, bromobenzene derivatives can react with pentafluorosulfur bromide (SF₅Br) under radical conditions, as seen in SF₅Br-olefin addition studies . Key parameters include:
  • Temperature : 80–120°C for controlled radical initiation.
  • Catalysts : AIBN (azobisisobutyronitrile) or UV light for radical generation.
  • Solvents : Non-polar solvents (e.g., CCl₄) to minimize side reactions.
    Continuous flow reactors improve reproducibility and purity by maintaining consistent temperature and mixing .

Table 1 : Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–120°CHigher temps increase radical activity but risk decomposition
SF₅Br Equivalents1.2–1.5 eqExcess improves substitution efficiency
Reaction Time6–12 hoursProlonged time reduces unreacted starting material

Q. How is this compound characterized structurally?

  • Methodological Answer : Structural confirmation requires multi-spectral analysis:
  • NMR : ¹⁹F NMR identifies SF₅ group signals (δ -40 to -80 ppm). ¹H/¹³C NMR resolves aromatic protons and substituent effects .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 334.8 for C₆H₂BrClF₅S).
  • X-ray Crystallography : Resolves halogen/pentafluorosulfur spatial arrangement, critical for reactivity studies .

Q. What factors influence the stability of this compound under storage and experimental conditions?

  • Methodological Answer : Stability is affected by:
  • pH : Decomposition occurs in basic conditions (pH > 9) via hydrolysis of the SF₅ group.
  • Light/Heat : UV exposure or temps >150°C degrade the compound, releasing toxic gases (e.g., HF, SO₂) .
  • Storage : Store in amber vials at -20°C under inert gas (Ar/N₂). Use stabilizers like BHT (butylated hydroxytoluene) for long-term storage .

Advanced Research Questions

Q. How do the electron-withdrawing SF₅ and halogen substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The SF₅ group (-I effect) and adjacent Cl/Br atoms deactivate the aromatic ring, directing electrophilic attacks to meta/para positions. Bromine participates in Suzuki-Miyaura couplings using Pd(PPh₃)₄ catalysts, but SF₅’s steric bulk reduces yields. Optimize with:
  • Precatalyst : Pd(OAc)₂ with SPhos ligand for steric mitigation.
  • Base : Cs₂CO₃ enhances transmetalation efficiency.
    Note : Competitive C-Cl activation may occur, requiring selective conditions (e.g., lower temps) .

Q. What computational methods predict the biological activity of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculates:
  • Electrostatic Potential Maps : Identify reactive sites for enzyme binding.
  • ADMET Profiles : Predict pharmacokinetics (e.g., LogP = 3.2 suggests moderate blood-brain barrier penetration).
    Molecular docking (AutoDock Vina) models interactions with targets like cytochrome P450, though experimental validation is critical due to SF₅’s unique polarity .

Q. How can contradictory data on reaction yields in SF₅-substituted aromatics be resolved?

  • Methodological Answer : Contradictions arise from:
  • Radical vs. Ionic Pathways : SF₅Br addition may follow divergent mechanisms under varying conditions .
  • Impurity Interference : Trace moisture hydrolyzes SF₅Br; use rigorous drying (molecular sieves).
    Resolution Strategy :
  • Reproduce reactions with in-situ SF₅Br generation.
  • Use GC-MS or HPLC to quantify byproducts (e.g., SF₅H or disulfides) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.